molecular formula C13H8Cl2N2 B184976 2-(3,4-dichlorophenyl)-1H-benzimidazole CAS No. 67370-32-5

2-(3,4-dichlorophenyl)-1H-benzimidazole

Cat. No.: B184976
CAS No.: 67370-32-5
M. Wt: 263.12 g/mol
InChI Key: HFRQRSXRKCUENZ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 3,4-dichlorophenyl group. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

  • α-Glucosidase Inhibitory and Antioxidant Activities : Derivatives of 2-(3,4-dichlorophenyl)-1H-benzimidazole were synthesized and found to inhibit α-glucosidase and possess antioxidant activities, indicating potential for diabetes management and oxidative stress reduction (Menteşe, Yılmaz, & Baltaş, 2020).

  • Anti-HIV Activity : Certain 1H,3H-thiazolo[3,4-a]benzimidazole derivatives, synthesized from this compound, demonstrated significant anti-HIV activity in vitro, indicating potential in HIV/AIDS treatment research (Chimirri et al., 1991).

  • Antimicrobial Activity : N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines, which include a 3,4-dichlorophenyl group, displayed potent antimicrobial activity against various bacteria and fungi (Göker, Alp, & Yıldız, 2005).

  • Enterovirus Replication Inhibition : A study reported that thiazolobenzimidazole derivatives, related to this compound, inhibited enterovirus replication, suggesting potential applications in treating diseases caused by enteroviruses (De Palma et al., 2008).

  • Corrosion Inhibition : New benzimidazole derivatives, including this compound, were investigated for their corrosion inhibition potential on mild steel in acidic conditions, showing promise for industrial applications (Rouifi et al., 2020).

  • Anticancer Activity : 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles, which include a 4-chlorophenyl group similar to 3,4-dichlorophenyl, exhibited good antitumor activity, suggesting their potential in cancer treatment research (Kalalbandi & Seetharamappa, 2015).

Future Directions

Given the lack of information on “2-(3,4-dichlorophenyl)-1H-benzimidazole”, future research could focus on synthesizing the compound and studying its properties. Potential areas of interest could include its reactivity, its potential biological activity, and its physical and chemical properties .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(3,4-dichlorophenyl)-1H-benzimidazole are not clearly established. It’s possible that the compound could influence a variety of pathways, depending on its targets. The downstream effects of these pathway alterations would also depend on the specific cellular context .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects. Further pharmacokinetic studies are needed to fully understand these aspects .

Result of Action

Depending on its targets and mode of action, the compound could potentially influence a variety of cellular processes, leading to diverse outcomes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3,4-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRQRSXRKCUENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217726
Record name Benzimidazole, 2-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67370-32-5
Record name 2-(3,4-Dichlorophenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67370-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-(3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067370325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the phenyl and benzimidazole rings in methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate?

A1: The molecule exhibits a twisted conformation. The phenyl and benzimidazole rings are not coplanar, showing a dihedral angle (C—C—C—N torsion angle) of -39.7° between them []. This twist is likely due to steric hindrance between the chlorine atoms on the phenyl ring and the substituents on the benzimidazole ring.

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